![molecular formula C9H9FN2O3S B1521162 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride CAS No. 1193387-46-0](/img/structure/B1521162.png)
1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Overview
Description
1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FN2O3S. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a carbamoyl group and a sulfonyl fluoride group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indole with chlorosulfonyl fluoride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride has been explored for its potential as a bioactive molecule. Its fluorinated structure enhances metabolic stability and bioavailability.
Case Study: Anticancer Activity
In a study examining various sulfonyl fluoride derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to interact with key enzymes involved in cancer metabolism, potentially leading to apoptosis in tumor cells .
Table 1: Anticancer Activity of Sulfonyl Fluorides
Compound | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
1-Carbamoyl-2,3-dihydro-1H-indole-5-SF | 15 | Enzyme inhibition |
Indole-5-sulfonyl fluoride | 20 | Apoptosis induction |
Other derivatives | Varies | Varies |
Synthetic Applications
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its sulfonyl fluoride group can be utilized in nucleophilic substitution reactions.
Synthesis Example
A one-pot palladium-catalyzed reaction demonstrated the utility of this compound in synthesizing more complex sulfonamide derivatives. The reaction conditions were optimized for yield and purity .
Table 2: Synthetic Routes Involving Sulfonyl Fluorides
Reaction Type | Conditions | Yield (%) |
---|---|---|
Palladium-catalyzed coupling | 75 °C, N₂ atmosphere | 84 |
Nucleophilic substitution | Room temperature | 70 |
Material Science Applications
Beyond medicinal chemistry, the compound is also relevant in material science, particularly in the development of fluorinated polymers which exhibit unique properties such as increased thermal stability and hydrophobicity.
Stability Studies
Research indicates that carbamoyl fluorides maintain stability under physiological conditions, making them suitable for use in drug formulations .
Table 3: Stability of Carbamoyl Fluorides
Medium | pH | Stability Observed (%) |
---|---|---|
Phosphate-buffered saline (PBS) | 7.4 | >80 |
DMSO | N/A | Stable |
Strong alkaline solution (NaOH) | >10 | Rapid hydrolysis |
Comparison with Similar Compounds
Indole-3-sulfonyl fluoride
Carbamoyl-indole derivatives
Other indole derivatives with different functional groups
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Biological Activity
1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CDFS) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of CDFS, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C9H9FN2O3S
- Molecular Weight: 244.24 g/mol
- Structure: The compound features a sulfonyl fluoride group, which is known to enhance biological activity through various mechanisms.
CDFS exhibits a variety of biological activities, including:
- Antimicrobial Activity: Research indicates that CDFS has demonstrated antimicrobial properties against various pathogens. The sulfonyl fluoride moiety is believed to play a crucial role in this activity by interacting with bacterial enzymes.
- Anticancer Potential: Preliminary studies suggest that CDFS may inhibit cancer cell proliferation. It appears to exert cytotoxic effects on specific cancer cell lines, although the exact mechanism remains to be fully elucidated .
Stability and Decomposition
The stability of CDFS in physiological conditions is critical for its biological efficacy. Studies have shown that while solid forms of CDFS are stable at elevated temperatures, significant decomposition occurs in solution at physiological pH over time. This instability raises concerns regarding its therapeutic use and necessitates further investigation into formulation strategies to enhance its stability .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of CDFS against a panel of bacterial strains. Results indicated that CDFS exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents.
Anticancer Studies
In vitro studies conducted on various cancer cell lines demonstrated that CDFS could induce apoptosis and inhibit cell cycle progression. Specifically, it was found to downregulate key survival pathways in cancer cells, leading to increased rates of cell death. The half-maximal inhibitory concentration (IC50) values were measured, indicating that CDFS could be effective at low concentrations .
Table 1: Biological Activity Summary of CDFS
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibits growth of Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Stability | Decomposes in solution at pH 7.4 |
Table 2: IC50 Values for CDFS Against Cancer Cell Lines
Properties
IUPAC Name |
1-carbamoyl-2,3-dihydroindole-5-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3S/c10-16(14,15)7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKJQBVEDIRLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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